REACTION_SMILES
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[CH3:1][n:2]1[n:3][cH:4][c:5]([N:7]2[C:8](=[O:20])[CH2:9][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:11][CH2:12]2)[cH:6]1.[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[ClH:21]>>[CH3:1][n:2]1[n:3][cH:4][c:5]([N:7]2[C:8](=[O:20])[CH2:9][NH:10][CH2:11][CH2:12]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(N2CCN(C(=O)OC(C)(C)C)CC2=O)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cn1cc(N2CCNCC2=O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |